Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 74478-96-9 . It has a molecular weight of 297.93 and its IUPAC name is ethyl 2,4-dibromo-1H-imidazole-5-carboxylate . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is represented by the linear formula: C6H6Br2N2O2 . The InChI code for this compound is 1S/C6H6Br2N2O2/c1-2-12-5 (11)3-4 (7)10-6 (8)9-3/h2H2,1H3, (H,9,10) .Physical And Chemical Properties Analysis
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Drug Development and Biological Applications Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate also finds application in the development of pharmaceutical agents. The compound's derivatives have been explored for their potential as kinase inhibitors, showcasing the relevance of this chemical entity in the search for new therapeutic agents. For example, the synthesis of ethyl 3-aryl-6H-furo[2,3-b]pyrrole-5-carboxylate, 5-aryl-1H-imidazo[1,2-a]imidazole, and ethyl-1-aryl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate as new hinge-binding motifs for PI3K kinase inhibitors highlights the compound's utility in drug discovery (P. Zlatoidský et al., 2019).
Advanced Material Synthesis Beyond pharmaceutical applications, derivatives of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate contribute to the development of new materials. The synthesis and structural elucidation of various imidazole derivatives reveal the potential of these compounds in creating novel materials with unique properties. For instance, the study on the synthesis of bipyridine analogues of metomidate for conjugate formation with the 99mTc(I)-tricarbonyl complex demonstrates the role of imidazole derivatives in the development of diagnostic agents (A. Schweifer et al., 2010).
Safety and Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H301-H311-H331 . These statements indicate that the compound is toxic if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate are currently unknown. This compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is a key component in many biologically active compounds . .
Mode of Action
As an imidazole derivative, it may interact with its targets through the imidazole ring, which is a common structural motif in many biologically active compounds . The bromine atoms and the carboxylate group may also play a role in its interactions with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes
Pharmacokinetics
Its molecular weight is 297.93 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . .
Result of Action
Given its structural similarity to other biologically active imidazole derivatives
Action Environment
The action of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other compounds, could also influence its action, efficacy, and stability.
properties
IUPAC Name |
ethyl 2,5-dibromo-1H-imidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKWQIDGBPGVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74478-96-9 | |
Record name | Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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